molecular formula C26H30N6O3 B10938704 {4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10938704
M. Wt: 474.6 g/mol
InChI Key: OLSXFFUOQOHFPP-UHFFFAOYSA-N
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Description

The compound {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, isoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with piperazine and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would require further experimental validation.

Properties

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C26H30N6O3/c1-5-32-18(3)20(15-27-32)16-30-10-12-31(13-11-30)26(33)22-14-23(19-6-8-21(34-4)9-7-19)28-25-24(22)17(2)29-35-25/h6-9,14-15H,5,10-13,16H2,1-4H3

InChI Key

OLSXFFUOQOHFPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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